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molecular formula C10H12BrN B8466277 5-Bromo-1-methyl-1-indanamine

5-Bromo-1-methyl-1-indanamine

Cat. No. B8466277
M. Wt: 226.11 g/mol
InChI Key: VASQMCKCNNFDKI-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

To a solution of (rac)-5-bromo-1-methyl-indan-1-carboxylic acid (1.197 g, 4.69 mmol) in dry toluene (65 ml) was added triethylamine (570 mg, 475 μl, 5.63 mmol) and diphenylphosphoryl azide (1.33 g, 1.04 ml, 4.69 mmol) and the colorless solution was heated to reflux for 3 h. After cooling to 0° C., sodium trimethylsilanolate (9.38 ml, 9.38 mmol, 1M solution in THF) was added and the mixture was stirred for 30 minutes at room temperature. After quenching the reaction with 5% citric acid (100 ml), the pH was adjusted to 12-13 by addition of 3N NaOH and the mixture was extracted three times with CH2Cl2. The combined organic layers were washed with brine, dried with Na2SO4 and evaporated. The remaining crude material was partitioned between 0.1N HCl and diethylether and the aqueous layer was extracted with diethylether. The pH of the aqueous layer was adjusted to 12 by addition of 0.1N NaOH and the aqueous layer was extracted three times with CH2Cl2. The combined CH2Cl2-layers were washed with brine, dried with Na2SO4 and evaporated to obtain the title compound as light yellow oil (963 mg, 91%). MS: 209.1 [M+H−NH3]+.
Quantity
1.197 g
Type
reactant
Reaction Step One
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
9.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH3:14])(C(O)=O)[CH2:6][CH2:5]2.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C[Si](C)(C)[O-].[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([NH2:17])([CH3:14])[CH2:6][CH2:5]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.197 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)(C(=O)O)C
Name
Quantity
475 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.04 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium trimethylsilanolate
Quantity
9.38 mL
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the colorless solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After quenching
CUSTOM
Type
CUSTOM
Details
the reaction with 5% citric acid (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining crude material was partitioned between 0.1N HCl and diethylether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethylether
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was adjusted to 12 by addition of 0.1N NaOH
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2-layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 963 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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